molecular formula C16H21ClN4O3 B10970181 N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide

N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide

Cat. No.: B10970181
M. Wt: 352.81 g/mol
InChI Key: CSDDLXTZVSUBAT-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-dimethoxyphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Chloro-Dimethoxyphenyl Group: This step involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with the pyrazole derivative, often using a condensation reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with methylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

    Catalysts: Use of catalysts to increase reaction efficiency and yield.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.

    Temperature and Pressure Control: Optimizing reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties to understand its behavior in biological systems.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Inhibits enzymes by binding to their active sites, preventing substrate interaction.

    Receptor Binding: Interacts with specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction Pathways: Affects intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-3-YL)methyl]amino}acetamide: Similar structure but with a different position of the pyrazole ring.

    N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-imidazol-4-YL)methyl]amino}acetamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

    Structural Features: The specific arrangement of the chloro-dimethoxyphenyl group and the pyrazole moiety provides unique chemical properties.

    Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for further research.

This detailed overview highlights the significance of N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide in various scientific and industrial fields. Its unique structure and versatile reactivity make it a compound of considerable interest for ongoing research and development.

Properties

Molecular Formula

C16H21ClN4O3

Molecular Weight

352.81 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]acetamide

InChI

InChI=1S/C16H21ClN4O3/c1-20(8-11-7-18-21(2)9-11)10-16(22)19-13-6-14(23-3)12(17)5-15(13)24-4/h5-7,9H,8,10H2,1-4H3,(H,19,22)

InChI Key

CSDDLXTZVSUBAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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